![molecular formula C19H27NO4 B13860030 (3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)
(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one is a complex organic compound with a unique structure. This compound is characterized by its hexahydrobenzo[a]quinolizin-2-one core, which is substituted with hydroxy and trideuteriomethoxy groups. The presence of deuterium atoms in the structure makes it particularly interesting for various scientific applications, including studies involving isotopic labeling.
Métodos De Preparación
The synthesis of (3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one typically involves a multi-step process. One common synthetic route starts with the deprotonation of a 2-alkyl pyridine, followed by acylation with a β-TMS-propyonate derivative. This provides acyclic precursors that, after deprotection, undergo a 6-endo-trig cyclization to yield the desired 2H-quinolizin-2-one derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the quinolizin-2-one core can be reduced to form alcohols.
Substitution: The trideuteriomethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one has several scientific research applications:
Chemistry: Used as a model compound in studies involving isotopic labeling and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxy and trideuteriomethoxy groups play crucial roles in its binding affinity and activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the overall biochemical processes.
Comparación Con Compuestos Similares
Compared to other similar compounds, (3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one is unique due to the presence of deuterium atoms. This isotopic labeling provides distinct advantages in research applications, such as improved stability and traceability. Similar compounds include:
2H-quinolizin-2-one derivatives: These compounds share the quinolizin-2-one core but lack the specific substitutions found in the target compound.
Hydroxy-substituted quinolizines: These compounds have hydroxy groups but may differ in their overall structure and functional groups.
This detailed analysis highlights the unique properties and applications of this compound, making it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C19H27NO4 |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m0/s1/i3D3,4D3 |
Clave InChI |
WSSKRNHJTRPOTQ-AINJZBCCSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3CC(=O)[C@H](CN3CCC2=C1)CC(C)(C)O)OC([2H])([2H])[2H] |
SMILES canónico |
CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


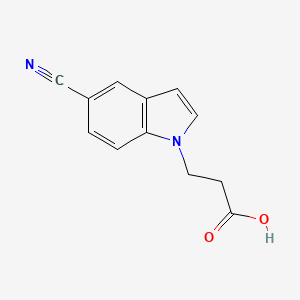
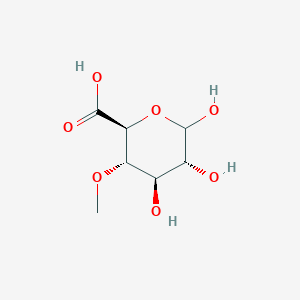
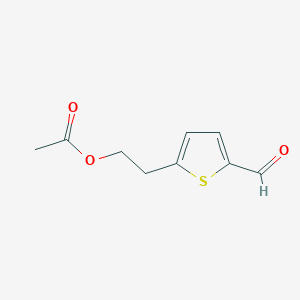
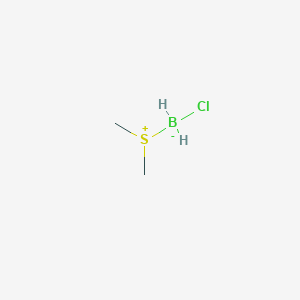
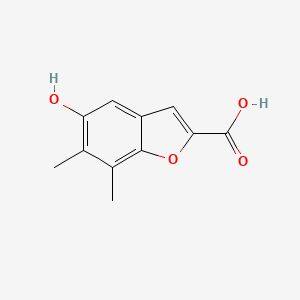
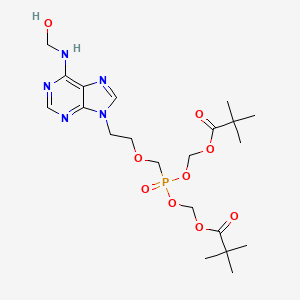
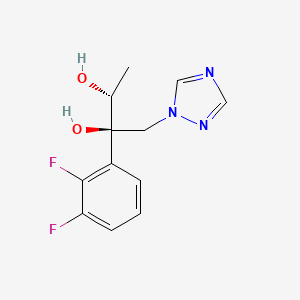
![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)

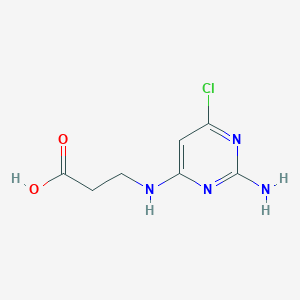
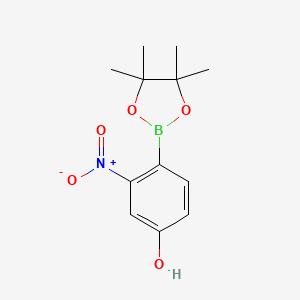

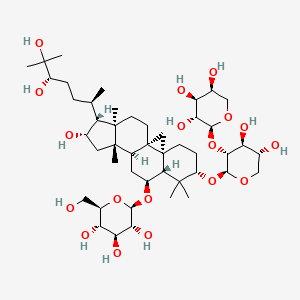
![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)
